PF-05020182 (CAS: 1354712-92-7) is a highly selective, orally bioavailable, and blood-brain barrier (BBB) penetrant voltage-gated potassium channel (Kv7/KCNQ) opener. Developed as a structural evolution of first-generation modulators, it potently activates human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels with sub-micromolar EC50 values (334 nM, 625 nM, and 588 nM, respectively) [1]. For procurement professionals and neuropharmacology researchers, PF-05020182 represents a critical tool compound. It delivers the robust anti-convulsant and neuronal hyperpolarization efficacy expected of the Kv7 opener class while being specifically engineered to eliminate the toxicological and chemical liabilities inherent to older benchmark materials, making it highly suitable for advanced in vitro screening and in vivo central nervous system (CNS) modeling [2].
Substituting PF-05020182 with first-generation Kv7 openers like retigabine (ezogabine) or flupirtine introduces severe confounding variables in both cellular assays and in vivo models. Legacy openers contain an aniline structural alert, which undergoes cytochrome P450-mediated oxidation to form highly reactive quinone imine metabolites[1]. In practical laboratory settings, this leads to idiosyncratic hepatotoxicity, reactive protein binding, and pronounced blue/grey tissue pigmentation during long-term dosing. PF-05020182 was specifically designed to replace this problematic aniline motif with a 4,6-dimethoxypyrimidine core[2]. This substitution completely abolishes the reactive metabolite formation while preserving target engagement, meaning buyers procuring PF-05020182 avoid the tissue artifacts, off-target toxicity, and assay interference that routinely compromise data generated using generic or legacy Kv7 modulators.
First-generation Kv7 openers like retigabine and flupirtine are limited by an aniline ring that causes idiosyncratic adverse drug reactions (IADRs) and tissue pigmentation via reactive metabolite formation. PF-05020182 replaces this aniline with a 4,6-dimethoxypyrimidine core, completely removing the structural alert while maintaining potent sub-micromolar activation of Kv7.2/7.3 (EC50 = 334 nM) [1].
| Evidence Dimension | Chemical stability and reactive metabolite potential |
| Target Compound Data | PF-05020182: 4,6-dimethoxypyrimidine core (zero aniline-driven quinone formation) |
| Comparator Or Baseline | Retigabine / Flupirtine: Aniline core (high propensity for reactive quinone imine formation) |
| Quantified Difference | Complete elimination of the aniline structural alert while preserving target EC50 < 350 nM |
| Conditions | In vitro ADME and structural toxicity profiling |
Procuring this compound ensures long-term in vivo and cellular studies are not confounded by reactive metabolite toxicity or tissue pigmentation artifacts.
Unlike pan-Kv7 openers, PF-05020182 exhibits a refined subtype activation profile. While it potently activates heterotetrameric Kv7.2/7.3 (EC50 = 334 nM), Kv7.3/7.5 (EC50 = 588 nM), and homotetrameric Kv7.4 (EC50 = 625 nM), it does not activate homotetrameric Kv7.5 channels [1]. This contrasts with retigabine, which broadly activates all Kv7.2-7.5 subtypes.
| Evidence Dimension | Homotetrameric Kv7.5 activation |
| Target Compound Data | PF-05020182: No activation of homotetrameric Kv7.5 |
| Comparator Or Baseline | Retigabine: Activates homotetrameric Kv7.5 |
| Quantified Difference | Qualitative divergence in homotetrameric Kv7.5 engagement |
| Conditions | Patch-clamp electrophysiology in recombinant systems |
Allows researchers to selectively study heterotetrameric channel dynamics without the confounding noise of homotetrameric Kv7.5 activation.
PF-05020182 was optimized for excellent blood-brain barrier (BBB) penetrability and in vivo stability. In the maximal electroshock (MES) assay—a standard model for refractory epilepsy—PF-05020182 dose-dependently decreased the number of animals exhibiting full tonic extension convulsions, demonstrating robust CNS target engagement that is fully consistent with its in vitro EC50 values [1].
| Evidence Dimension | In vivo anti-convulsant activity |
| Target Compound Data | PF-05020182: Significant dose-dependent inhibition of convulsions |
| Comparator Or Baseline | Vehicle control / non-penetrant analogs: No significant seizure protection |
| Quantified Difference | Robust translation of 334 nM in vitro potency to in vivo MES efficacy |
| Conditions | Rat corneal electric shock-induced tonic seizure (MES) model |
Confirms the compound is a reliable, highly bioavailable precursor for in vivo neurological studies, avoiding the high failure rates of poorly penetrant analogs.
Because PF-05020182 lacks the aniline structural alert found in retigabine, it is the preferred Kv7 opener for long-term dosing in rodent models of epilepsy (such as the MES assay). It provides stable anti-convulsant activity without causing the hepatotoxicity or tissue pigmentation that often force early termination of studies using legacy compounds[1].
Due to its unique inability to activate homotetrameric Kv7.5 channels while retaining high potency for heterotetrameric Kv7.2/7.3 and Kv7.3/7.5, PF-05020182 is an ideal pharmacological tool for patch-clamp studies aiming to isolate specific M-current contributions in mixed neuronal populations [2].
In industrial drug discovery pipelines evaluating new anti-epileptic or analgesic mechanisms, PF-05020182 serves as a clean positive control. Its 4,6-dimethoxypyrimidine core ensures that cellular assays (such as high-throughput thallium flux assays) are not confounded by reactive quinone imine formation or non-specific protein binding [1].